![molecular formula C9H9ClO3 B1395728 3-(Chloromethyl)-4-methoxybenzoic acid CAS No. 77670-42-9](/img/structure/B1395728.png)
3-(Chloromethyl)-4-methoxybenzoic acid
Overview
Description
3-(Chloromethyl)-4-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-4-methoxybenzoic acid involves a one-step reaction. In the presence of zinc chloride, ferric chloride, and other Lewis acid catalysts, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent . The synthetic method is simple, easy to control, highly safe, and high in finished product yield .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-4-methoxybenzoic acid has been investigated. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid were observed .Chemical Reactions Analysis
In zinc chloride, ferric chloride, and other Lewis acid catalysts, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step . The synthetic method is a one-step reaction, and is simple and easy to control .Physical And Chemical Properties Analysis
3-(Chloromethyl)-4-methoxybenzoic acid has a molecular weight of 170.59 . It is soluble in methanol . Its melting point is 136-138 °C (lit.) .Scientific Research Applications
Synthesis of Derivatives
3-(Chloromethyl)-4-methoxybenzoic acid serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-Hydroxyisophthalic acid via Blanc chloromethylation reaction, showcasing an overall yield of about 78% (He Deyun, 2011). Similarly, this acid is a part of the synthesis of a new organic heterocyclic ligand, 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, which exhibits stability at room temperature and decomposes in a three-step process (A. Dziewulska-Kułaczkowska & A. Bartyzel, 2013).
Analytical Chemistry and Environmental Impact
The derivatives of chloromethoxybenzoic acid, including 3-chloromethyl-4-methoxybenzoic acid, are integral to many pesticides. However, the residues of these chemicals can detrimentally affect the environment. This highlights the importance of developing sensitive methods for detecting these derivatives in environmental samples. The study emphasizes the role of soil microorganisms in detoxifying pesticides and notes the challenge posed by the recalcitrant nature of these derivatives, which hinders microbial decomposition (I. Maga et al., 2021).
Pharmaceutical and Biological Research
In pharmaceutical and biological contexts, 3-(Chloromethyl)-4-methoxybenzoic acid-related compounds are studied for their potential applications. For instance, silicon-containing bis-azomethines synthesized from p-aminobenzoic acid and bis(chloromethyl)dimethylsilane show promising antimicrobial activity against bacteria and fungi. These Schiff bases are recognized for their UV light absorption and fluorescence, along with their biological activity, making them significant in the development of new medicinal compounds (M. Zaltariov et al., 2015).
Mechanism of Action
A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA . Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
Safety and Hazards
Future Directions
The novel salicylic acid derivative 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is a potential alternative compound to substitute ASA . It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity . This makes 3-CH2Cl a promising compound for “new” drug development .
properties
IUPAC Name |
3-(chloromethyl)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHHEPHRPIIYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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